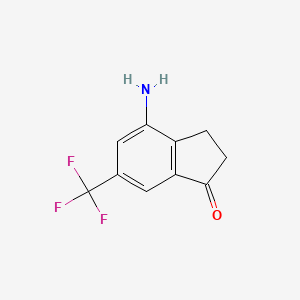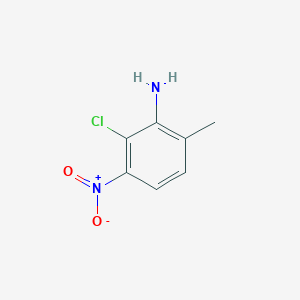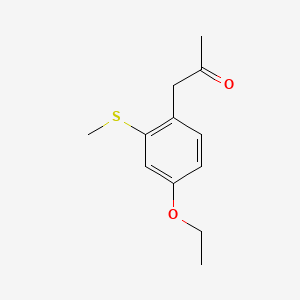
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows for unique reactivity patterns, including electrophilic and nucleophilic substitutions. The pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-3-chloropropane: Used in the preparation of active pharmaceutical ingredients.
1-Bromo-3-phenylpropane: Used in the synthesis of antibacterial agents.
The uniqueness of this compound lies in its combination of bromopropyl, fluoro, and iodo substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H9BrFI |
|---|---|
Poids moléculaire |
342.97 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2 |
Clé InChI |
JYEBHOHEMACOPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


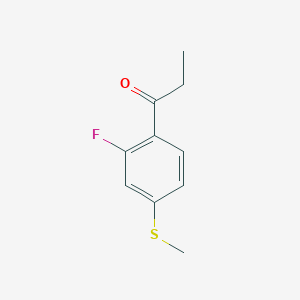


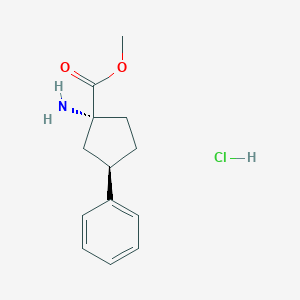
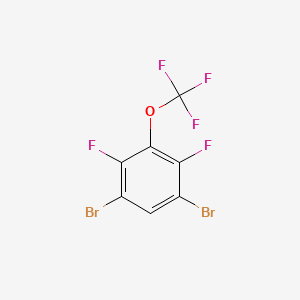
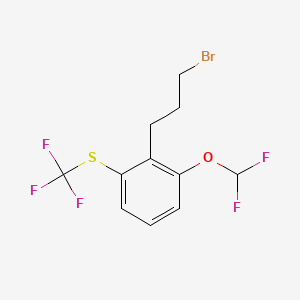


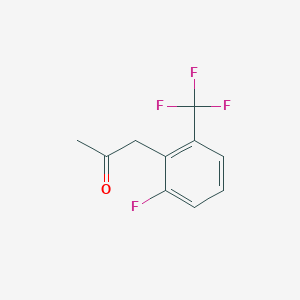
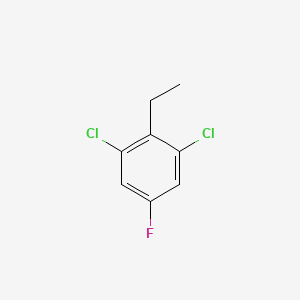
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
